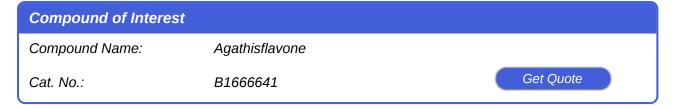


Agathisflavone: A Promising Natural Inhibitor of SARS-CoV-2 Main Protease

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Application Notes and Protocols for Researchers

Introduction: The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has highlighted the virus's main protease (Mpro), also known as 3C-like protease (3CLpro), as a prime drug target. Mpro plays an essential role in the viral replication cycle by cleaving polyproteins into functional non-structural proteins. Inhibition of this enzyme effectively halts viral replication. **Agathisflavone**, a naturally occurring biflavonoid found in plants such as Anacardium occidentale, has emerged as a potent inhibitor of SARS-CoV-2 Mpro, presenting a compelling scaffold for the development of novel antiviral agents.[1][2][3][4][5] This document provides a summary of its inhibitory activity, detailed protocols for relevant assays, and visualizations of the experimental workflows.

Inhibitory Activity of Agathisflavone against SARS-CoV-2 and its Main Protease

Agathisflavone has demonstrated significant inhibitory effects against SARS-CoV-2 in both enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.

Methodological & Application

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Parameter	Value	Assay Type	Notes
EC50	4.23 ± 0.21 μM	Cell-based (Calu-3)	The half-maximal effective concentration required to inhibit SARS-CoV-2 replication in human lung cells.[1][3][4][5]
CC50	61.3 ± 0.1 μM	Cytotoxicity (Calu-3)	The half-maximal cytotoxic concentration, indicating low toxicity at its effective antiviral dose.[1][3][4]
Selectivity Index (SI)	~14.5	Calculated (CC50/EC50)	A higher SI value indicates a more favorable safety profile for the compound.
Ki	1.09 nM	Enzymatic (Mpro)	Morrison's inhibitory constant, indicating high-affinity binding to the main protease.
Binding Energy (Docking)	-8.4 kcal/mol	In silico	Computational prediction of the binding affinity of agathisflavone to the Mpro active site.[6][7]
Inhibition Mechanism	Non-competitive	Enzymatic Kinetics	Agathisflavone is suggested to bind to an allosteric site on Mpro, rather than the active site.[1][3][4][5]



Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the anti-SARS-CoV-2 activity of **agathisflavone**.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against purified SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Agathisflavone (or other test compounds) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of agathisflavone in the assay buffer. The final DMSO concentration should be kept below 1%.
- In a 384-well plate, add 5 μL of the diluted **agathisflavone** solution to each well. Include wells with assay buffer and DMSO as negative controls and a known Mpro inhibitor as a positive control.
- Add 10 μL of Mpro solution (e.g., 100 nM final concentration) to each well and incubate for 30 minutes at room temperature.



- Initiate the enzymatic reaction by adding 5 μ L of the FRET substrate solution (e.g., 20 μ M final concentration).
- Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
- Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each concentration of agathisflavone.
- Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the **agathisflavone** concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Calu-3 Cells)

This protocol outlines the procedure to evaluate the antiviral efficacy of **agathisflavone** in a biologically relevant human lung epithelial cell line.

Materials:

- · Calu-3 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- SARS-CoV-2 viral stock
- Agathisflavone
- · 96-well plates
- Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or immunofluorescence for viral protein)

Procedure:



- Seed Calu-3 cells into 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubate overnight to form a monolayer.
- Prepare serial dilutions of **agathisflavone** in DMEM with 2% FBS.
- Remove the growth medium from the cells and add the diluted **agathisflavone**.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[7]
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- After incubation, quantify the extent of viral replication. This can be done by:
 - RT-qPCR: Extracting total RNA from the cells and quantifying viral RNA levels relative to a housekeeping gene.
 - Immunofluorescence: Fixing the cells, permeabilizing them, and staining for a viral antigen (e.g., nucleocapsid protein). The number of infected cells can then be quantified using an automated imager.
- Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm
 of the agathisflavone concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of **agathisflavone** in the host cells used for the antiviral assay.

Materials:

- Calu-3 or Vero E6 cells
- DMEM with 10% FBS and 1% penicillin-streptomycin
- Agathisflavone
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)



- 96-well plates
- Microplate reader

Procedure:

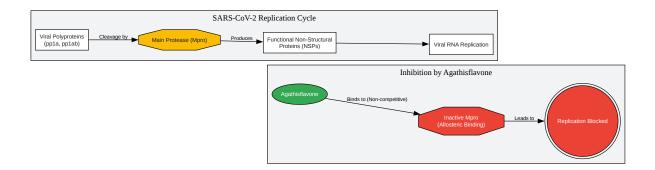
- Seed cells in a 96-well plate at the same density as the antiviral assay and incubate overnight.
- Treat the cells with serial dilutions of **agathisflavone** for the same duration as the antiviral assay (e.g., 48-72 hours).
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
- Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the agathisflavone concentration.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for **agathisflavone** and the general workflow for its evaluation as a SARS-CoV-2 Mpro inhibitor.

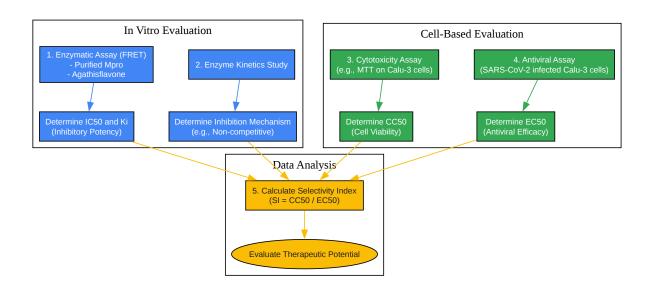




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Caption: Proposed non-competitive inhibition of SARS-CoV-2 Mpro by **agathisflavone**.





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Caption: Workflow for evaluating **agathisflavone** as a SARS-CoV-2 Mpro inhibitor.

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